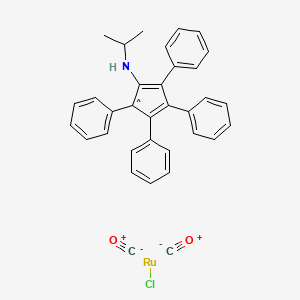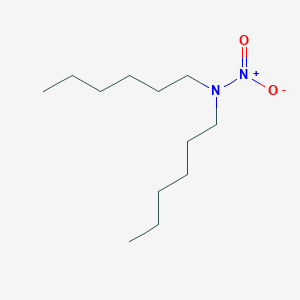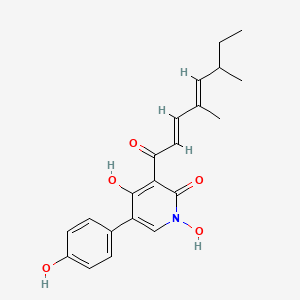![molecular formula C31H36N6O8 B13820118 (2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Irbesartan N-b-D-glucuronide is a metabolite of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and diabetic nephropathy. This compound is formed through the glucuronidation of Irbesartan, a process that enhances its solubility and facilitates its excretion from the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Irbesartan N-b-D-glucuronide involves the glucuronidation of Irbesartan. This process typically employs glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to Irbesartan. The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, typically around pH 7.4, and a temperature of 37°C.
Industrial Production Methods
Industrial production of Irbesartan N-b-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity. The reaction mixture is continuously monitored and adjusted to ensure maximum yield and purity of the product. After the reaction, the product is purified using techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Irbesartan N-b-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of Irbesartan. Conjugation reactions involve the addition of various functional groups to the molecule, enhancing its solubility and excretion.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Conjugation: Enzymatic reactions using glucuronosyltransferase enzymes and uridine diphosphate glucuronic acid.
Major Products Formed
Hydrolysis: Irbesartan and glucuronic acid.
Conjugation: Various glucuronide conjugates depending on the functional groups added.
Applications De Recherche Scientifique
Irbesartan N-b-D-glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of Irbesartan in the body.
Toxicology: Assessing the safety and potential side effects of Irbesartan and its metabolites.
Drug Development: Investigating the efficacy and safety of new angiotensin II receptor antagonists.
Biochemistry: Understanding the role of glucuronidation in drug metabolism and excretion.
Mécanisme D'action
Irbesartan N-b-D-glucuronide exerts its effects by being a metabolite of Irbesartan. Irbesartan itself works by blocking the binding of angiotensin II to the angiotensin II type 1 receptor in tissues such as vascular smooth muscle and the adrenal gland. This prevents vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure. The glucuronidation of Irbesartan enhances its solubility and facilitates its excretion, thereby regulating its levels in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Losartan N-b-D-glucuronide
- Valsartan N-b-D-glucuronide
- Candesartan N-b-D-glucuronide
Uniqueness
Irbesartan N-b-D-glucuronide is unique due to its specific parent compound, Irbesartan, which has a high oral bioavailability and a long elimination half-life compared to other angiotensin II receptor antagonists. Additionally, Irbesartan does not require biotransformation for its pharmacological effect, making its glucuronide metabolite particularly significant in understanding its pharmacokinetics and excretion.
Propriétés
Formule moléculaire |
C31H36N6O8 |
|---|---|
Poids moléculaire |
620.7 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H36N6O8/c1-2-3-10-22-32-31(15-6-7-16-31)30(43)36(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)27-33-34-35-37(27)45-29-25(40)23(38)24(39)26(44-29)28(41)42/h4-5,8-9,11-14,23-26,29,38-40H,2-3,6-7,10,15-17H2,1H3,(H,41,42)/t23-,24-,25+,26-,29?/m0/s1 |
Clé InChI |
HLPGFCISDUNTLL-IWAHTTSFSA-N |
SMILES isomérique |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
SMILES canonique |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)

![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)
![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)


![(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride](/img/structure/B13820071.png)
![3H-Benzofuro[3,2-c]pyrazole](/img/structure/B13820080.png)


![methyl (1R,2S,3S,5S)-3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13820093.png)


![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)
